![molecular formula C10H11ClO2 B6329459 3-Chloro-5-methylbenzoic acid ethyl ester, 97% CAS No. 1256479-64-7](/img/structure/B6329459.png)
3-Chloro-5-methylbenzoic acid ethyl ester, 97%
Overview
Description
3-Chloro-5-methylbenzoic acid ethyl ester is a chemical compound with the molecular formula C9H9ClO2 . It is also known as Ethyl m-toluate .
Synthesis Analysis
Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis
The molecular structure of 3-Chloro-5-methylbenzoic acid ethyl ester consists of a benzene ring substituted with a chlorine atom, a methyl group, and an ester group . The ester group is formed by a carbonyl group (C=O) and an ethoxy group (C2H5O) attached to the same carbon .Chemical Reactions Analysis
Esters, including 3-Chloro-5-methylbenzoic acid ethyl ester, are produced by the reaction of acids with alcohols . For example, the ester ethyl acetate, CH3CO2CH2CH3, is formed when acetic acid reacts with ethanol .Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-5-methylbenzoic acid ethyl ester is 184.620 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Oxidative Cross-Coupling
This compound is used as a reagent in oxidative cross-coupling reactions involving dioxygen activation with indoles .
Chlorination and Hydrosilylation
It serves as a reactant for chlorination and hydrosilylation processes in the synthesis of α-hydroxy β-amino acid derivatives .
Chiral Lewis Base-Catalyzed Reduction
It acts as a precursor for substrates used in chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .
Mechanism of Action
Target of Action
The specific biological targets of ethyl 3-chloro-5-methylbenzoate are currently unknown. Many compounds interact with proteins, nucleic acids, or other biological molecules to exert their effects. The nature of these interactions can often be predicted based on the compound’s chemical structure and properties .
Mode of Action
Without specific information on ethyl 3-chloro-5-methylbenzoate, it’s challenging to detail its mode of action. Many similar ester compounds are known to undergo hydrolysis in biological systems, breaking down into their constituent alcohol and carboxylic acid . This could potentially lead to various biological effects, depending on the properties of these breakdown products.
Biochemical Pathways
The biochemical pathways affected by ethyl 3-chloro-5-methylbenzoate would depend on its specific biological targets. Since these are currently unknown, it’s difficult to predict which pathways might be affected .
Pharmacokinetics
Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Without specific studies on ethyl 3-chloro-5-methylbenzoate, it’s hard to provide detailed ADME information. Many similar compounds are known to be well absorbed and distributed throughout the body, often undergoing metabolic breakdown (mainly in the liver) and excretion via the kidneys .
Result of Action
The molecular and cellular effects of ethyl 3-chloro-5-methylbenzoate would depend on its specific biological targets and mode of action. Without this information, it’s challenging to predict its potential effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For example, the rate of ester hydrolysis can be affected by both pH and temperature .
properties
IUPAC Name |
ethyl 3-chloro-5-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYASVPRMVDGWHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253694 | |
Record name | Benzoic acid, 3-chloro-5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 3-chloro-5-methyl-, ethyl ester | |
CAS RN |
1256479-64-7 | |
Record name | Benzoic acid, 3-chloro-5-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256479-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-chloro-5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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